Alseroxylon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alseroxylon is a purified fat-soluble extract derived from the root of Rauvolfia serpentina, a plant known for its medicinal properties. This compound contains reserpine and other nonadrenolytic amorphous alkaloids. This compound has been investigated for its potential in treating hypertension, angina pectoris, and as a sedative in psychoses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alseroxylon is primarily extracted from the root of Rauvolfia serpentina. The extraction process involves several steps:

Harvesting: The roots of Rauvolfia serpentina are harvested and cleaned.

Drying and Grinding: The roots are dried and ground into a fine powder.

Extraction: The powdered root is subjected to solvent extraction using organic solvents such as ethanol or methanol. This process helps in isolating the fat-soluble alkaloids.

Purification: The extract is then purified using techniques like chromatography to isolate this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The roots are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Alseroxylon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Alseroxylon has been extensively studied for its antihypertensive properties. Clinical trials have demonstrated significant reductions in blood pressure among patients treated with this compound. For instance, a study involving 346 patients with hypertension showed a consistent decrease in blood pressure readings exceeding 20 mm Hg after treatment with this compound .

Treatment of Angina Pectoris

In addition to hypertension, this compound has been investigated for its efficacy in treating angina pectoris. Clinical trials have indicated that patients experienced a decrease in angina symptoms and improved cardiac function following treatment .

Management of Psychiatric Disorders

This compound has also been studied for its potential in managing psychiatric conditions such as anxiety and schizophrenia. Research indicates that the compound can effectively reduce anxiety levels in patients, contributing to its classification as a sedative .

Hypertension Treatment

A notable case study involved 50 patients with essential hypertension who were treated with this compound. Results showed that 39 out of 48 participants experienced significant drops in both systolic and diastolic blood pressure within one week of starting treatment, demonstrating the compound's effectiveness in managing high blood pressure .

Angina Pectoris Management

In another clinical trial focused on coronary artery disease patients, half of the participants treated with this compound exhibited normal electrocardiograms after treatment, suggesting improvements in cardiac health and symptom relief from angina pectoris .

Wirkmechanismus

Alseroxylon exerts its effects primarily by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating blood pressure and mood. This inhibition leads to an increase in the levels of norepinephrine in the synaptic cleft, resulting in prolonged neurotransmitter activity. The compound also affects the storage of catecholamines and serotonin in nerve endings, leading to their depletion .

Vergleich Mit ähnlichen Verbindungen

Alseroxylon is similar to other alkaloids derived from Rauvolfia serpentina, such as:

Reserpine: Both this compound and reserpine inhibit norepinephrine reuptake and deplete catecholamines.

This compound’s uniqueness lies in its combination of alkaloids, which may offer a broader range of therapeutic effects compared to individual alkaloids .

Eigenschaften

Key on ui mechanism of action |

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall. |

|---|---|

CAS-Nummer |

90366-83-9 |

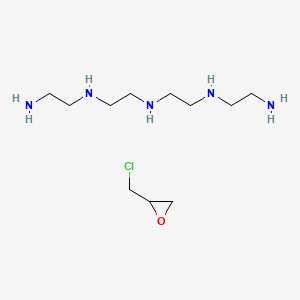

Molekularformel |

C11H28ClN5O |

Molekulargewicht |

281.83 g/mol |

IUPAC-Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

InChI-Schlüssel |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Kanonische SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Verwandte CAS-Nummern |

26658-42-4 |

Löslichkeit |

Insoluble |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.